molecular formula C13H6BrN3O2 B1596596 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile CAS No. 206658-80-2

2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1596596
CAS No.: 206658-80-2
M. Wt: 316.11 g/mol
InChI Key: UFLWUJOAQJLVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile is a halogenated heterocyclic compound It is known for its unique structure, which combines elements of both benzopyran and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated benzopyran derivative, the introduction of an amino group and subsequent cyclization can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
  • 5-Bromo-2(1H)-pyridone

Uniqueness

Compared to similar compounds, 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile stands out due to its specific combination of functional groups and ring structures. This unique arrangement enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industrial contexts.

Biological Activity

2-Amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its role as an inhibitor of inflammatory kinases and its implications in metabolic disorders.

The compound has the molecular formula C13H6BrN3O2C_{13}H_6BrN_3O_2 and a molecular weight of 316.11 g/mol. It features a bromo functional group, a ketone, and a nitrile, which contribute to its biological activity. The compound's melting point exceeds 300 °C, indicating stability under various conditions .

Synthesis

The synthesis of 2-amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions that include halogenation and cyclization processes. Its structural complexity arises from the integration of various functional groups that enhance its reactivity and interaction with biological targets.

Inhibition of Inflammatory Kinases

Recent studies have highlighted the compound's role as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase ε), which are critical in inflammatory pathways associated with obesity and metabolic syndrome. These kinases are involved in insulin-independent pathways that promote energy storage and inhibit adaptive energy expenditure.

Key Findings:

  • Cellular Studies: In vitro assays using 3T3-L1 adipocytes demonstrated that the compound effectively inhibits TBK1 and IKKε, leading to reduced secretion of pro-inflammatory cytokines such as IL-6. This suggests a potential therapeutic role in managing obesity-related inflammation .
  • Docking Studies: Molecular docking simulations indicated favorable binding interactions between the compound and the active sites of TBK1 and IKKε, supporting its potential as a selective kinase inhibitor .

Cytotoxicity

The cytotoxic effects of 2-amino-7-bromo-5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carbonitrile have been evaluated against various cancer cell lines. Preliminary results indicate moderate cytotoxicity, with IC50 values suggesting that it may selectively target certain tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

Biological Activity Effect IC50 Value
Inhibition of TBK1Reduced IL-6 secretionNot specified
Inhibition of IKKεDecreased phosphorylationNot specified
Cytotoxicity (MCF-7 cells)Moderate cytotoxicity35.73 µM ± 1.45 µM
Cytotoxicity (NCI-H460 cells)Moderate cytotoxicity44.62 µM ± 2.49 µM

Case Studies

A notable case study involved the evaluation of various analogs derived from the compound to enhance its potency against TBK1 and IKKε. Modifications at specific positions on the benzopyrano core were correlated with increased inhibitory activity, demonstrating structure-activity relationships crucial for drug development .

Properties

IUPAC Name

2-amino-7-bromo-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLWUJOAQJLVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)N=C(C(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347976
Record name 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-80-2
Record name 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Reactant of Route 3
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Reactant of Route 4
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.